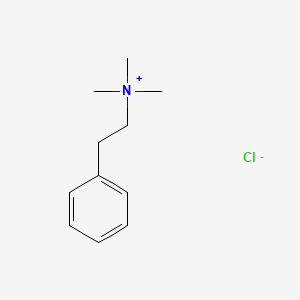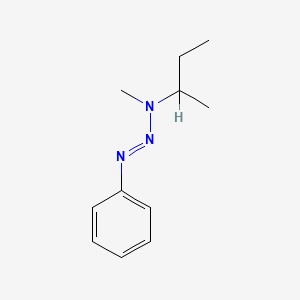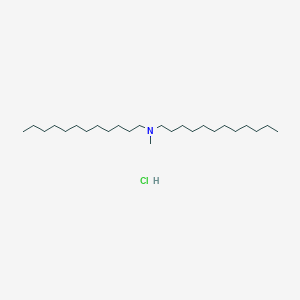
N-dodecyl-N-methyldodecan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dodecyl-N-methyldodecan-1-amine;hydrochloride is a chemical compound with the molecular formula C25H53N. It is a quaternary ammonium compound, often used in various industrial and research applications due to its surfactant properties. This compound is known for its ability to interact with biological membranes, making it useful in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-N-methyldodecan-1-amine typically involves the alkylation of dodecylamine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen iodide formed during the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N-dodecyl-N-methyldodecan-1-amine is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the purity and stability of the compound, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-N-methyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N-dodecyl-N-methyldodecan-1-amine is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N-dodecyl-N-methyldodecan-1-amine involves its interaction with lipid bilayers and biological membranes. It disrupts the membrane structure, leading to increased permeability. This property is exploited in drug delivery systems to enhance the absorption of therapeutic agents. The compound targets lipid molecules and proteins within the membrane, altering their function and structure.
Comparison with Similar Compounds
Similar Compounds
- N-dodecylmethylamine
- N-benzyl-N-methyldodecan-1-amine
- N-methyldecan-1-amine
Uniqueness
N-dodecyl-N-methyldodecan-1-amine is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to similar compounds. This structural feature allows it to interact more effectively with lipid bilayers, making it particularly useful in applications requiring membrane disruption.
Properties
CAS No. |
77355-04-5 |
|---|---|
Molecular Formula |
C25H54ClN |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-dodecyl-N-methyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C25H53N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2;/h4-25H2,1-3H3;1H |
InChI Key |
DULAEBAGAYVIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCCCCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


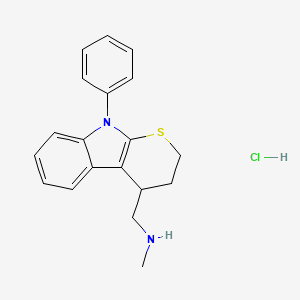
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
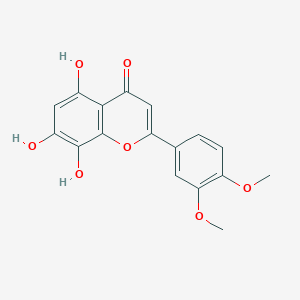
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
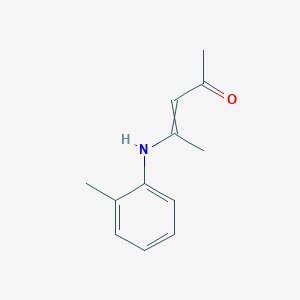

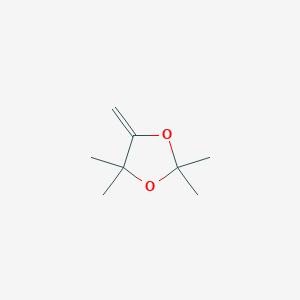
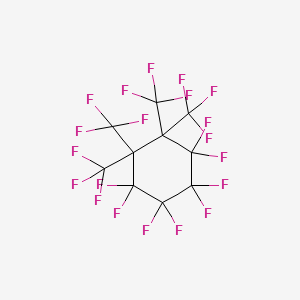
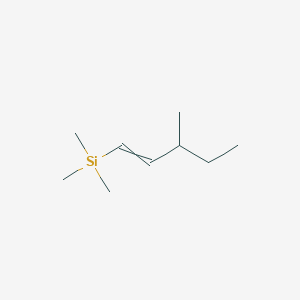
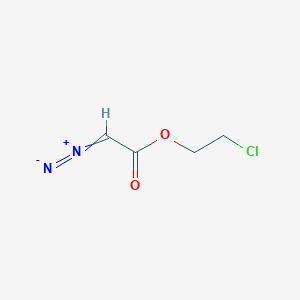
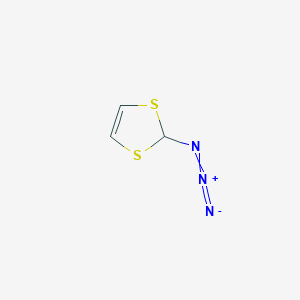
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
